molecular formula C13H9N3O2 B597447 6-Amino-3-(3-cyanophenyl)picolinic acid CAS No. 1258632-39-1

6-Amino-3-(3-cyanophenyl)picolinic acid

Cat. No. B597447
CAS RN: 1258632-39-1
M. Wt: 239.234
InChI Key: JHMQDCMZDGDGPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of picolinates, which includes 6-Amino-3-(3-cyanophenyl)picolinic acid, has been investigated through a multi-component reaction involving 2-oxopropanoic acid or ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes . A novel nanoporous heterogeneous catalyst, UiO-66 (Zr)-N (CH 2 PO 3 H 2) 2, was employed to facilitate this process .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms. The molecular weight of the compound is 239.234.

Scientific Research Applications

Fluorogenic Amides Synthesis for Sensing Applications

A study by Kondaveeti et al. (2014) demonstrated the synthesis of new fluorogenic amides of agarose with nicotinic and picolinic acids employing carbodiimide chemistry. The fluorogenic pyridine carboxylic acid amides of agarose exhibited significant fluorescence emissions, suggesting their potential applications as sensors in biomedical and pharmaceutical industries (Kondaveeti, Mehta, & Siddhanta, 2014).

Europium and Terbium Sensitizers

Andres and Chauvin (2011) synthesized 6-phosphoryl picolinic acid (6PPA) derivatives used as europium and terbium sensitizers. These compounds, once complexed to lanthanide ions, demonstrated increased emission intensity and stability constants, highlighting their potential in photophysical applications (Andres & Chauvin, 2011).

Coordination Environments and Pseudopolymorphism in Iron(III) Complexes

Tabatabaee et al. (2013) explored the coordination environments of iron(III) in complexes with dipicolinic acid and 2-amino-6-picoline, showing the influence of molar ratio and solvent type on the formation of complexes. This research provides insights into the structural diversity and potential applications of these complexes in catalysis and material science (Tabatabaee, Dadkhodaee, & Kukovec, 2013).

Potential Treatment for Human Papillomavirus Infections

Boggs et al. (2007) described an efficient asymmetric synthesis of a compound with a 2-picolinic acid moiety as a potential treatment for human papillomavirus infections. The synthesis highlighted the compound's utility in pharmaceutical development, showcasing the role of picolinic acid derivatives in medicinal chemistry (Boggs, Cobb, Gudmundsson, et al., 2007).

Herbicide Synthesis and Agricultural Applications

Johnson et al. (2015) modified the cascade cyclization of fluoroalkyl alkynylimines to synthesize 4-amino-5-fluoropicolinates, demonstrating a method to access picolinic acids with alkyl or aryl substituents at the 6-position. This research highlights the compound's application in developing potential herbicides, indicating its importance in agricultural chemistry (Johnson, Renga, Galliford, et al., 2015).

Mechanism of Action

Picolinic acid, a pyridine carboxylate metabolite of tryptophan, acts as an anti-infective and immunomodulator through its role in zinc transport . It works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . This mechanism of action may be similar for 6-Amino-3-(3-cyanophenyl)picolinic acid, but more research is needed to confirm this.

Safety and Hazards

The safety and hazards of 6-Amino-3-(3-cyanophenyl)picolinic acid are not fully detailed in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for comprehensive safety and hazard information .

properties

IUPAC Name

6-amino-3-(3-cyanophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c14-7-8-2-1-3-9(6-8)10-4-5-11(15)16-12(10)13(17)18/h1-6H,(H2,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMQDCMZDGDGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692424
Record name 6-Amino-3-(3-cyanophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258632-39-1
Record name 6-Amino-3-(3-cyanophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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